Iron(III) sulfate hydrate

概要

説明

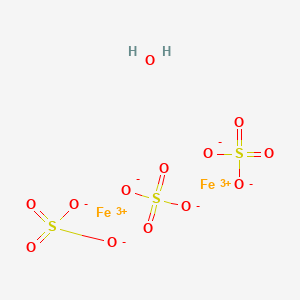

Iron(III) sulfate hydrate, also known as ferric sulfate hydrate, is an inorganic compound with the chemical formula Fe₂(SO₄)₃·xH₂O. It is commonly encountered in its nonahydrate form, Fe₂(SO₄)₃·9H₂O. This compound appears as a yellowish or grayish-white crystalline solid and is highly soluble in water. This compound is widely used in various industrial and scientific applications due to its chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Iron(III) sulfate hydrate can be synthesized by the oxidation of iron(II) sulfate in the presence of sulfuric acid and an oxidizing agent such as hydrogen peroxide, chlorine, or nitric acid. The reaction is typically carried out in an aqueous solution at elevated temperatures: [ 2 \text{FeSO}_4 + \text{H}_2\text{SO}_4 + \text{H}_2\text{O}_2 \rightarrow \text{Fe}_2(\text{SO}_4)_3 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced on a large scale by treating sulfuric acid with a hot solution of ferrous sulfate and an oxidizing agent. The resulting solution is then crystallized to obtain the hydrate form. This method is efficient and cost-effective for large-scale production .

化学反応の分析

Types of Reactions: Iron(III) sulfate hydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: It can act as an oxidizing agent, converting iron(II) compounds to iron(III) compounds.

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form ferric hydroxide and sulfuric acid.

Complexation: It forms complexes with various ligands, such as water and hydroxide ions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, chlorine, nitric acid.

Hydrolysis Conditions: Aqueous solutions, often at elevated temperatures.

Major Products:

Ferric Hydroxide: Formed during hydrolysis.

Complexes: Various ferric complexes depending on the ligands present.

科学的研究の応用

Iron(III) sulfate hydrate has numerous applications in scientific research and industry:

Chemistry: Used as a catalyst in the synthesis of aromatic esters from corresponding acids and alcohols.

Biology: Employed in the preparation of culture media for plant cell cultures.

Medicine: Acts as an astringent and styptic in medical applications.

Industry: Utilized as a coagulant for industrial waste treatment and as a mordant in dyeing processes.

作用機序

The mechanism of action of iron(III) sulfate hydrate involves its ability to act as an oxidizing agent and form complexes with various ligands. In biological systems, it can interact with proteins and enzymes, influencing various biochemical pathways. For example, in medical applications, its astringent properties are due to its ability to precipitate proteins, leading to the contraction of tissues and reduction of bleeding .

類似化合物との比較

Iron(III) Chloride (FeCl₃): Similar in its oxidizing properties and used in water treatment and as a catalyst.

Iron(III) Nitrate (Fe(NO₃)₃): Also an oxidizing agent, used in various chemical syntheses.

Iron(II) Sulfate (FeSO₄): A reducing agent, used in the treatment of iron deficiency anemia.

Uniqueness: Iron(III) sulfate hydrate is unique due to its high solubility in water and its ability to form various hydrates. Its effectiveness as a coagulant and mordant makes it particularly valuable in industrial applications .

生物活性

Iron(III) sulfate hydrate, also known as ferric sulfate hydrate, is a compound with the chemical formula . It is commonly used in various industrial applications, including water treatment, pigment production, and as a coagulant in wastewater management. This article delves into its biological activity, focusing on its toxicological effects, potential therapeutic uses, and environmental interactions.

This compound typically appears as a beige crystalline powder and is soluble in water. The compound can exist in various hydrated forms, with the most common being the monohydrate (). Its molar mass is approximately 399.88 g/mol, and it has a pH that is generally acidic when dissolved in water .

Toxicological Effects

Acute Toxicity : this compound can be harmful if ingested. Symptoms of iron poisoning include abdominal pain, vomiting, and in severe cases, shock or coma . The compound can cause skin irritation and damage to the eyes upon contact. Inhalation may lead to respiratory irritation, particularly in individuals with pre-existing respiratory conditions .

Chronic Effects : Prolonged exposure to iron compounds can lead to systemic health issues such as diabetes, joint inflammation, liver cancer, and cardiovascular problems due to iron overload . The material's potential to cause dermatitis or exacerbate existing skin conditions is also noteworthy .

Biological Applications

Despite its toxicity at high concentrations, this compound has been studied for its potential beneficial applications:

- Water Treatment : It serves as a coagulant in water purification processes. The compound facilitates the removal of suspended particles by promoting aggregation, which aids in sedimentation during treatment .

- Agricultural Uses : In agriculture, it acts as a mordant in dyeing processes and can also serve as an iron supplement for plants deficient in this essential micronutrient .

- Electrochemical Applications : Recent studies have explored its role in electrochemical processes for pollutant degradation. For instance, when combined with complexing agents like EDDS (ethylenediamine-N,N'-disuccinic acid), it enhances the efficiency of electro-Fenton processes for removing organic micropollutants from wastewater .

Case Study 1: Electrochemical Treatment of Contaminants

A study evaluated the effectiveness of this compound in electrochemical treatments for removing organic micropollutants from wastewater. The results indicated that using iron complexing agents improved pollutant degradation rates significantly. For example, a solar-assisted electro-oxidation process achieved an 84% degradation rate of selected contaminants within 180 minutes .

Case Study 2: Toxicity Assessment

Research assessing acute toxicity found that exposure to this compound resulted in significant adverse effects on human health parameters. Ingestion led to gastrointestinal distress and systemic toxicity, highlighting the need for careful handling and usage protocols in industrial settings .

Summary of Findings

| Property | Details |

|---|---|

| Chemical Formula | |

| Molar Mass | 399.88 g/mol |

| Toxicity | Harmful if swallowed; causes skin/eye irritation |

| Applications | Water treatment; agricultural use; electrochemical processes |

| Degradation Efficiency | Up to 84% removal of contaminants via electrochemical methods |

特性

IUPAC Name |

iron(3+);trisulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWSFRMTBJZULV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2H2O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10028-22-5 (Parent) | |

| Record name | Ferric sulfate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70934500 | |

| Record name | Iron(3+) sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow hygroscopic solid; Soluble in water; [Sigma-Aldrich MSDS] | |

| Record name | Ferric sulfate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15244-10-7, 43059-01-4 | |

| Record name | Ferric sulfate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, iron(3+) salt (3:2), monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043059014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(3+) sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, iron(3+) salt (3:2), hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。